2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide
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Overview
Description
2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays an important role in regulating various physiological processes. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer.
Mechanism of Action
2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide acts as a selective antagonist of the adenosine A1 receptor. Adenosine A1 receptor activation has been shown to inhibit neurotransmitter release, reduce neuronal excitability, and modulate synaptic plasticity. By blocking the adenosine A1 receptor, 2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide can enhance neurotransmitter release, increase neuronal excitability, and promote synaptic plasticity.
Biochemical and Physiological Effects:
2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide has been shown to have a number of biochemical and physiological effects. In the brain, 2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide has been shown to increase the release of dopamine, norepinephrine, and acetylcholine, which are important neurotransmitters involved in cognitive function and motor control. In the heart, 2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide has been shown to reduce myocardial infarction and ischemia-reperfusion injury by reducing myocardial oxygen consumption and improving myocardial contractility.
Advantages and Limitations for Lab Experiments
The advantages of using 2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide in lab experiments include its high selectivity for the adenosine A1 receptor, its ability to cross the blood-brain barrier, and its well-established pharmacological properties. The limitations of using 2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide in lab experiments include its low solubility in water, its potential toxicity, and its limited availability.
Future Directions
There are several future directions for research on 2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide. One area of research is the development of more potent and selective adenosine A1 receptor antagonists for the treatment of neurological disorders, cardiovascular diseases, and cancer. Another area of research is the investigation of the molecular mechanisms underlying the effects of 2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide on neurotransmitter release, neuronal excitability, and synaptic plasticity. Finally, the potential use of 2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide as a tool for studying the role of the adenosine A1 receptor in various physiological processes remains an important area of research.
Synthesis Methods
2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide can be synthesized using a variety of methods, including the classical Ullmann reaction, Suzuki coupling, and Buchwald-Hartwig cross-coupling. The most commonly used method for the synthesis of 2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide is the Buchwald-Hartwig cross-coupling reaction, which involves the reaction of 3-(piperidine-1-carbonyl)phenylboronic acid with 2,2-dimethylpropanoyl chloride in the presence of a palladium catalyst.
Scientific Research Applications
2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various diseases. In neurological disorders, 2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide has been shown to improve cognitive function and reduce the symptoms of Parkinson's disease and epilepsy. In cardiovascular diseases, 2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide has been shown to reduce myocardial infarction and ischemia-reperfusion injury. In cancer, 2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide has been shown to inhibit the growth and proliferation of cancer cells.
properties
IUPAC Name |
2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-17(2,3)16(21)18-14-9-7-8-13(12-14)15(20)19-10-5-4-6-11-19/h7-9,12H,4-6,10-11H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGMJTREOGXDSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide |
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